Trimethyl phosphite

Description

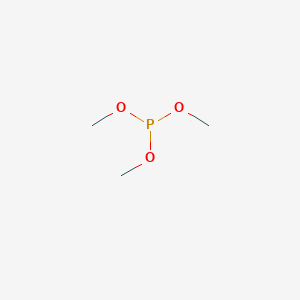

Structure

3D Structure

Properties

IUPAC Name |

trimethyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTQBVOFDCPGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P, Array | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026979 | |

| Record name | Trimethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethyl phosphite appears as a clear colorless liquid with a strong foul odor. Flash point 99 °F. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid with a distinctive, pungent odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a distinctive, pungent odor. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorous acid, trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/166 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethyl phosphite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

232 °F at 760 mmHg (USCG, 1999), 110 °C, 111.5 °C, 232 °F | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/166 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethyl phosphite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

82 °F (USCG, 1999), 28 °C (82 °F) - closed cup, 130 °F (54 °C) (open cup), 23 °C c.c., 82 °F | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/166 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethyl phosphite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Reacts (hydrolyzes) with water, Very soluble in ethanol, ether, Soluble in hexane, benzene, acetone, carbon tetrachloride, and kerosene, Solubility in water: reaction, Reacts | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trimethyl phosphite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.046 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0518 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.046, 1.05 | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/166 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethyl phosphite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.3 (Air = 1), Relative vapor density (air = 1): 4.3 | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

24 mmHg at 77 °F (NIOSH, 2023), 24.0 [mmHg], Vapor pressure = 24 torr at 25 °C (saturates in air at 32,000 ppm), 24 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.2, 24 mmHg, (77 °F): 24 mmHg | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/166 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethyl phosphite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

121-45-9 | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl phosphite | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trimethyl-phosphite-result-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphorous acid, trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Q0321ZDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/166 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorous acid, trimethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TH155CC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-108 °F (USCG, 1999), -78 °C, -108 °F | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYL PHOSPHITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/166 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethyl phosphite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Trimethyl phosphite chemical properties and structure

An In-depth Technical Guide to Trimethyl Phosphite: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of trimethyl phosphite, a versatile organophosphorus compound. Its significance as a reagent and intermediate in various fields, including agrochemicals, flame retardants, and pharmaceuticals, makes a thorough understanding of its characteristics essential for scientific and industrial applications.[1][2]

Chemical and Physical Properties

Trimethyl phosphite, with the IUPAC name trimethyl phosphite, is a colorless liquid known for its highly pungent, foul odor.[3][4] It is an important intermediate in the production of various chemicals.[5] The fundamental properties of trimethyl phosphite are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | Trimethyl phosphite | [4] |

| CAS Number | 121-45-9 | [4][6] |

| Molecular Formula | C₃H₉O₃P | [4][6] |

| Molecular Weight | 124.08 g/mol | [3][7] |

| Appearance | Clear, colorless liquid | [3][4][8] |

| Odor | Strong, pungent, foul odor | [3][4][9] |

| Density | 1.052 g/mL at 25 °C | [4][7][10] |

| Melting Point | -78 °C (-108 °F) | [4][7][10][11] |

| Boiling Point | 111-112 °C (232 °F) at 760 mmHg | [4][7][10][11] |

| Flash Point | 28 °C (82 °F) | [4][5] |

| Solubility | Insoluble and reacts with water. Soluble in organic solvents like ethanol, ether, benzene, and acetone. | [3][5][12][13] |

| Vapor Pressure | 24 mmHg at 25 °C (77 °F) | [4][5] |

| Vapor Density | 4.3 (Air = 1) | [3][7] |

| Refractive Index | n20/D 1.408 | [7][10] |

Molecular Structure and Spectral Data

Trimethyl phosphite's molecular structure features a central phosphorus(III) atom bonded to three methoxy (-OCH₃) groups. The phosphorus atom also possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry around the phosphorus center.[4][14] This structure is key to its reactivity.

Spectral Properties

The spectral data for trimethyl phosphite are crucial for its identification and characterization.

| Spectral Data Type | Key Features | Source(s) |

| ¹H NMR | A doublet is observed for the nine equivalent protons due to coupling with the ³¹P nucleus (J(P,H) ≈ 11.0 Hz). | [15][16][17] |

| ³¹P NMR | A single resonance is observed, characteristic of a phosphite ester. | [18] |

| ¹³C NMR | A single resonance for the three equivalent methyl carbons. | [19] |

| IR Spectrum | Characteristic P-O-C stretching and bending vibrations. | [6] |

| Mass Spectrum | The molecular ion peak can be observed, along with characteristic fragmentation patterns. | [6][15] |

Experimental Protocols

Synthesis of Trimethyl Phosphite

The most common industrial synthesis of trimethyl phosphite involves the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH).[20] An acid scavenger, such as a tertiary amine (e.g., N,N-dimethylaniline or diethylaniline), is used to neutralize the hydrogen chloride (HCl) byproduct.[9][20]

Reaction: PCl₃ + 3CH₃OH + 3R₃N → P(OCH₃)₃ + 3R₃N·HCl

An alternative method utilizes sodium methoxide, which also serves to neutralize the HCl.[4]

Reaction: PCl₃ + 3NaOCH₃ → P(OCH₃)₃ + 3NaCl[4]

Detailed Methodology (Amine Catalyst Method): [20][21][22]

-

A solution of anhydrous methanol and a tertiary amine (e.g., diethylaniline) in a dry, inert solvent (e.g., petroleum ether or xylene) is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[21][22]

-

The flask is cooled in a cold-water or ice bath.[21]

-

A solution of phosphorus trichloride in the same inert solvent is added dropwise from the dropping funnel while stirring vigorously. The temperature is carefully controlled to manage the exothermic reaction.[22][23]

-

After the addition is complete, the reaction mixture is stirred for a period to ensure the reaction goes to completion.

-

The precipitated amine hydrochloride salt is removed by filtration.[21]

-

The filtrate, containing trimethyl phosphite, is then subjected to purification.

Caption: General workflow for the synthesis of trimethyl phosphite.

Purification

Purification is critical to remove unreacted starting materials, byproducts, and any water.[20]

-

Distillation: The crude trimethyl phosphite is purified by fractional distillation, often under reduced pressure, to separate it from the solvent and other impurities.[9][21]

-

Drying: To remove residual water and any dialkyl phosphonate impurities, the phosphite can be treated with sodium metal followed by decantation and distillation.[9][10][12] The use of molecular sieves is also an effective drying method.[10][12]

Handling and Storage

Trimethyl phosphite is a flammable liquid and is sensitive to air and moisture.[3][24]

-

Handling: Work should be conducted in a well-ventilated fume hood.[13] All equipment must be grounded to prevent static discharge.[5][24] Use non-sparking tools.[8][24] Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles, and protective clothing.[24][25]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[24][26] It should be kept in tightly sealed containers under an inert atmosphere (e.g., nitrogen) to prevent oxidation and hydrolysis.[8][25] It is incompatible with strong bases, oxidizing agents, and water.[24][25][26]

Chemical Reactions and Applications

The lone pair of electrons on the phosphorus atom makes trimethyl phosphite a good nucleophile and a ligand for transition metals.[13]

Key Reactions

-

Arbuzov Reaction: Trimethyl phosphite reacts with alkyl halides (like methyl iodide) to form phosphonates. This is a fundamental reaction for creating phosphorus-carbon bonds.[4][27] P(OCH₃)₃ + CH₃I → CH₃P(O)(OCH₃)₂ + CH₃I (catalyst) → ...

-

Oxidation: It is readily oxidized to trimethyl phosphate.[4][27] 2P(OCH₃)₃ + O₂ → 2OP(OCH₃)₃

-

Desulfurization: It is used as a mild desulfurization reagent in organic synthesis.[4][27]

-

Ligand in Organometallic Chemistry: As a ligand, it has a smaller cone angle and better acceptor properties than trimethylphosphine, forming stable complexes with metals, such as Ni(P(OMe)₃)₄.[4][27]

References

- 1. Trimethyl Phosphite Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 2. nbinno.com [nbinno.com]

- 3. Trimethyl phosphite | (CH3O)3P | CID 8472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trimethyl phosphite - Wikipedia [en.wikipedia.org]

- 5. TRIMETHYL PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Trimethyl phosphite [webbook.nist.gov]

- 7. Trimethyl phosphite = 99 121-45-9 [sigmaaldrich.com]

- 8. chempak.net [chempak.net]

- 9. Trimethyl phosphite | 121-45-9 [chemicalbook.com]

- 10. Trimethyl phosphite CAS#: 121-45-9 [m.chemicalbook.com]

- 11. trimethyl phosphite [stenutz.eu]

- 12. Page loading... [guidechem.com]

- 13. bdmaee.net [bdmaee.net]

- 14. Lewis structure and polarity of trimethylphosphine_Chemicalbook [chemicalbook.com]

- 15. Trimethyl phosphite(121-45-9) 1H NMR spectrum [chemicalbook.com]

- 16. Trimethyl phosphate(512-56-1) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. nbinno.com [nbinno.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Trimethyl phosphite producing process - Eureka | Patsnap [eureka.patsnap.com]

- 23. US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google Patents [patents.google.com]

- 24. gelest.com [gelest.com]

- 25. prochemonline.com [prochemonline.com]

- 26. lobachemie.com [lobachemie.com]

- 27. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical Properties of Trimethyl Phosphite

This technical guide provides a comprehensive overview of the key physical properties of trimethyl phosphite, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this organophosphorus compound in synthesis and other applications.

Core Physical Properties

Trimethyl phosphite is a colorless liquid with a characteristically pungent odor.[1] It is an important reagent in organic synthesis and a ligand in organometallic chemistry.[1] Accurate knowledge of its physical properties is essential for safe handling, reaction setup, and purification processes.

The following table summarizes the key physical properties of trimethyl phosphite.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 111-112 °C | Standard atmospheric pressure | [1][2][3] |

| Density | 1.052 g/mL | at 25 °C | [1][2][3] |

| Molar Mass | 124.08 g/mol | [1] | |

| Melting Point | -78 °C | [1] | |

| Refractive Index | 1.408 | at 20 °C | |

| Vapor Pressure | 17 mmHg | at 20 °C | [2] |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of liquid compounds such as trimethyl phosphite.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For accurate determination, especially when only small sample volumes are available, the micro-boiling point (capillary method) is a suitable and precise technique.[5]

Protocol: Micro-Boiling Point Determination

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample (trimethyl phosphite) is placed into a small-diameter test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube with mineral oil or a water bath).[4][5]

-

Heating: The heating bath is heated gently and gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[4]

-

Observation: Upon reaching the boiling point, the vapor pressure of the sample will exceed the atmospheric pressure, resulting in a rapid and continuous stream of bubbles emerging from the capillary tube.[5]

-

Temperature Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

-

Pressure Correction: It is important to note that boiling points are dependent on atmospheric pressure. If the determination is not performed at standard sea-level pressure (760 mmHg), a correction should be applied.

Density is an intrinsic property of a substance, defined as its mass per unit volume. A common and accurate method for determining the density of a liquid involves the use of a pycnometer or a graduated cylinder and an electronic balance.[6][7]

Protocol: Density Determination using a Graduated Cylinder

-

Mass of Empty Cylinder: An electronic balance is used to measure the mass of a clean, dry 100-mL graduated cylinder.[7]

-

Volume Measurement: A specific volume of trimethyl phosphite (e.g., 20-25 mL) is carefully added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[7]

-

Mass of Cylinder and Liquid: The combined mass of the graduated cylinder and the liquid is measured using the electronic balance.[7]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.

-

Repeat for Precision: To ensure accuracy and precision, the procedure should be repeated multiple times, and the average density value should be calculated.[7]

-

Temperature Control: The temperature of the liquid should be recorded, as density is temperature-dependent. The values provided in this guide are for 25 °C.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for determining the boiling point of a liquid.

Caption: Experimental workflow for determining the density of a liquid.

References

An In-depth Technical Guide to the Solubility of Trimethyl Phosphite in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trimethyl phosphite in a range of common organic solvents. Understanding the solubility of this versatile reagent is critical for its effective use in chemical synthesis, formulation development, and various research applications. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual workflow to guide laboratory practice.

Core Topic: Solubility Profile of Trimethyl Phosphite

Trimethyl phosphite [(CH₃O)₃P] is a colorless liquid widely utilized in organic synthesis, most notably in the Michaelis-Arbuzov reaction to form phosphonates. Its utility in a laboratory or industrial setting is fundamentally linked to its compatibility with various reaction media. While trimethyl phosphite is known to react with water, it exhibits favorable solubility in a broad spectrum of common organic solvents.

Data Presentation: Qualitative Solubility of Trimethyl Phosphite

Precise quantitative solubility data for trimethyl phosphite in organic solvents is not extensively documented in publicly available literature. However, based on recurring qualitative descriptions from chemical handbooks and safety data sheets, a clear profile of its solubility can be established. The following table summarizes the solubility of trimethyl phosphite in several key organic solvents. For the purposes of this guide, "Miscible" is used where sources indicate a very high degree of solubility, suggesting that the liquids will mix in all proportions.

| Solvent | Chemical Formula | Polarity | Solubility with Trimethyl Phosphite | Reference(s) |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble / Miscible | [1][2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble / Miscible | [1][2] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Soluble | [2][3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Inferred from general solubility |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Inferred from general solubility |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | [2] |

| Toluene | C₇H₈ | Nonpolar | Soluble | Inferred from general solubility |

| Benzene | C₆H₆ | Nonpolar | Soluble | [2][3] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | [2][3] |

| Chloroform | CHCl₃ | Polar Aprotic | Sparingly Soluble | [4][5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Sparingly Soluble | [4][5] |

| Water | H₂O | Polar Protic | Reacts (Hydrolyzes) | [2][6] |

Note: Inferences for Dichloromethane and Toluene are based on the established solubility of trimethyl phosphite in a wide range of both polar and nonpolar aprotic solvents.

Experimental Protocols

For researchers requiring precise solubility determination for their specific applications, the following experimental protocols outline the methodologies for assessing the miscibility of trimethyl phosphite with a chosen organic solvent.

Objective: To qualitatively and quantitatively determine the solubility/miscibility of trimethyl phosphite in a specific organic solvent.

Materials:

-

Trimethyl phosphite (analytical grade)

-

Selected organic solvent (anhydrous, analytical grade)

-

Calibrated pipettes or syringes

-

Volumetric flasks (various sizes)

-

Vortex mixer

-

Analytical balance

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer (for quantitative analysis)

Methodology for Qualitative Miscibility Testing:

-

Preparation: In a clean, dry test tube, add 1 mL of the selected organic solvent.

-

Addition of Trimethyl Phosphite: To the solvent, add trimethyl phosphite dropwise, gently agitating the test tube after each addition.

-

Observation: Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

-

Incremental Additions: Continue adding trimethyl phosphite up to a 1:1 volume ratio with the solvent, observing the mixture at each stage.

-

Vigorous Mixing: If no immiscibility is observed, cap the test tube and vortex the mixture for 30-60 seconds to ensure homogeneity.

-

Final Observation: Allow the mixture to stand for at least one hour and observe for any phase separation. If the solution remains a single, clear phase, the two liquids are considered miscible.

Methodology for Quantitative Solubility Determination (if not fully miscible):

-

Saturated Solution Preparation: In a sealed container, add an excess amount of trimethyl phosphite to a known volume of the organic solvent.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solvent is saturated.

-

Phase Separation: Allow the mixture to stand undisturbed until a clear separation of the undissolved trimethyl phosphite and the saturated solvent phase is observed.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solvent phase) without disturbing the undissolved layer.

-

Analysis: Analyze the extracted sample using a calibrated analytical technique such as GC-MS or NMR to determine the concentration of trimethyl phosphite.

-

Calculation: Express the solubility in terms of g/100 mL or mol/L.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of trimethyl phosphite in an organic solvent.

Caption: Workflow for Qualitative Miscibility Testing.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Trimethyl phosphite | (CH3O)3P | CID 8472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bdmaee.net [bdmaee.net]

- 4. Trimethyl phosphite CAS#: 121-45-9 [m.chemicalbook.com]

- 5. Trimethyl phosphite | 121-45-9 [chemicalbook.com]

- 6. TRIMETHYL PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Basic Reactivity of Trimethyl Phosphite with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl phosphite, P(OCH₃)₃, is a versatile and widely utilized trivalent phosphorus compound in organic synthesis. Its nucleophilic phosphorus center readily reacts with a variety of electrophiles, leading to the formation of valuable organophosphorus compounds. This technical guide provides a comprehensive overview of the fundamental reactivity of trimethyl phosphite with key classes of electrophiles, including alkyl halides, α-haloketones, carbonyl compounds, and epoxides. The underlying reaction mechanisms, such as the Michaelis-Arbuzov and Perkow reactions, are discussed in detail. Furthermore, this guide furnishes detailed experimental protocols for seminal reactions and presents quantitative data in tabular format to facilitate comparison. Reaction pathways and experimental workflows are visually represented using Graphviz diagrams to provide a clear and concise understanding of the chemical transformations.

Introduction

The lone pair of electrons on the phosphorus atom in trimethyl phosphite confers significant nucleophilicity, making it a potent reagent for forming new carbon-phosphorus bonds. The reactivity of trimethyl phosphite is dominated by its tendency to attack electron-deficient centers, leading to the formation of a pentavalent phosphorus intermediate, which subsequently undergoes rearrangement to yield a stable phosphonate product. The nature of the electrophile plays a crucial role in dictating the reaction pathway and the final product distribution. This guide will delve into the core reactions of trimethyl phosphite with various electrophiles, providing a foundational understanding for its application in synthetic chemistry.

Reactivity with Alkyl Halides: The Michaelis-Arbuzov Reaction

The reaction of trimethyl phosphite with an alkyl halide is a cornerstone of organophosphorus chemistry, known as the Michaelis-Arbuzov reaction. This reaction transforms a trivalent phosphite into a pentavalent phosphonate, forming a stable P-C bond.

Mechanism

The Michaelis-Arbuzov reaction proceeds via a two-step mechanism. The first step is a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, resulting in the formation of a trialkoxyphosphonium halide intermediate. This is an Sɴ2 reaction. The second step involves the displacement of a methyl group from the phosphonium salt by the halide anion, which acts as a nucleophile. This step results in the formation of the thermodynamically stable phosphonate ester and a methyl halide byproduct.[1][2]

Caption: The mechanism of the Michaelis-Arbuzov reaction.

Quantitative Data

The Michaelis-Arbuzov reaction is a high-yielding process, particularly for primary alkyl halides. The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[3] Lewis acid catalysis can be employed to accelerate the reaction, especially for less reactive halides.[4]

| Electrophile (R-X) | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| CH₃I | None | Reflux | 2 | Dimethyl methylphosphonate | >95 | [5] |

| C₂H₅Br | None | 150-160 | 3 | Dimethyl ethylphosphonate | ~90 | [1] |

| C₆H₅CH₂Br | None | 100 | 4 | Dimethyl benzylphosphonate | 85-95 | [3] |

| C₆H₅CH₂Cl | ZnBr₂ | Room Temp | 1 | Dimethyl benzylphosphonate | 93 | [4] |

| CH₂=CHCH₂Br | None | 60 | 2 | Dimethyl allylphosphonate | ~90 | [3] |

Experimental Protocol: Synthesis of Dimethyl Benzylphosphonate

Materials:

-

Trimethyl phosphite (1.24 g, 10 mmol)

-

Benzyl bromide (1.71 g, 10 mmol)

-

Toluene (20 mL)

Procedure:

-

To a solution of benzyl bromide in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimethyl phosphite dropwise at room temperature.

-

Heat the reaction mixture to reflux (110 °C) and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent and the methyl bromide byproduct under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford dimethyl benzylphosphonate as a colorless oil.

Reactivity with α-Haloketones: The Perkow Reaction vs. Michaelis-Arbuzov Reaction

The reaction of trimethyl phosphite with α-haloketones can proceed through two competing pathways: the Michaelis-Arbuzov reaction to form a β-ketophosphonate, or the Perkow reaction to yield a vinyl phosphate.[6] The outcome is highly dependent on the structure of the α-haloketone and the reaction conditions.

Mechanism

The initial step in both pathways is the nucleophilic attack of the phosphite.

-

Michaelis-Arbuzov Pathway: The phosphite attacks the α-carbon bearing the halogen in an Sɴ2 displacement, leading to a phosphonium salt that then dealkylates to the β-ketophosphonate.[5]

-

Perkow Pathway: The phosphite attacks the carbonyl carbon, forming a zwitterionic intermediate. This intermediate then rearranges with the elimination of the halide ion, followed by dealkylation to give the enol phosphate.[6] Generally, attack at the carbonyl carbon is kinetically favored.[7]

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Perkow reaction - Wikipedia [en.wikipedia.org]

- 7. Collection - Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus MichaelisâArbuzov Reaction Paths - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

The Arbuzov Reaction with Trimethyl Phosphite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a powerful and versatile method for the formation of carbon-phosphorus bonds. This reaction, involving the interaction of a trialkyl phosphite with an alkyl halide, yields a dialkyl phosphonate, a scaffold of significant interest in medicinal chemistry and materials science. This in-depth guide focuses on the Arbuzov reaction utilizing trimethyl phosphite, offering a detailed exploration of its mechanism, experimental protocols, and applications, with a particular emphasis on its relevance to drug development.

The Core Mechanism

The Arbuzov reaction proceeds through a well-established two-step mechanism.[1][2][3] The initial step involves the nucleophilic attack of the phosphorus atom of trimethyl phosphite on the electrophilic carbon of an alkyl halide.[1][2][3] This SN2 reaction leads to the formation of a trialkoxyphosphonium salt intermediate.[1][3] In the subsequent step, the halide ion, acting as a nucleophile, attacks one of the methyl groups of the phosphonium salt, resulting in the formation of the final dimethyl phosphonate product and a methyl halide byproduct.[1][3]

The overall transformation converts a trivalent phosphorus ester into a pentavalent phosphorus species.[3] The reactivity of the alkyl halide is a critical factor, with the rate of reaction generally following the order: RCH2-X > R2CH-X, where tertiary alkyl halides are typically unreactive.[4]

Figure 1: Mechanism of the Arbuzov Reaction.

Quantitative Data Summary

The yield and rate of the Arbuzov reaction are influenced by several factors, including the nature of the alkyl halide, reaction temperature, and the use of catalysts. The following tables summarize quantitative data from various studies.

Table 1: Effect of Reaction Temperature on Yield

| Entry | Reactant | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl bromide | Room Temp | 12 | 62.7 | [5] |

| 2 | Benzyl bromide | 35 | 10 | 75.8 | [5] |

| 3 | Benzyl bromide | 40 | 8 | 85.3 | [5] |

| 4 | Benzyl bromide | 45 | 8 | 85.5 | [5] |

Table 2: Comparison of Conventional vs. Catalyzed and Radical Reactions

| Entry | Alkyl Halide | Phosphite | Conditions | Yield (%) | Reference |

| 1 | Bromide 51 | Triethyl phosphite | 180–190 °C | 39 | [6] |

| 2 | Bromide 51 | P-4 (radical phosphonylation reagent) | Room Temperature, Photoredox catalyst | 85 | [6] |

| 3 | Benzyl bromide | Triethyl phosphite | 150-160°C | Not specified | [5] |

| 4 | Benzyl bromide | Triethyl phosphite | Room Temperature, ZnBr2 (Lewis acid) | Not specified | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the classical and a Lewis acid-catalyzed Arbuzov reaction.

Protocol 1: Classical Synthesis of Dimethyl Benzylphosphonate

This protocol describes the uncatalyzed reaction between benzyl bromide and trimethyl phosphite.

Materials:

-

Benzyl bromide

-

Trimethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and trimethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[5]

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[5]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the methyl bromide byproduct and any unreacted starting materials. The desired dimethyl benzylphosphonate is a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Dimethyl Benzylphosphonate at Room Temperature

This protocol demonstrates a milder, catalyzed version of the reaction.[5]

Materials:

-

Benzyl bromide (1 mmol)

-

Trimethyl phosphite (1.2 mmol)

-

Zinc bromide (ZnBr₂) (0.2 mmol)

-

Dichloromethane (5 mL)

Procedure:

-

To a solution of benzyl bromide in dichloromethane, add trimethyl phosphite.

-

Add zinc bromide to the solution at room temperature.[5]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[5]

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure dimethyl benzylphosphonate.[5]

Figure 2: General Experimental Workflow.

Applications in Drug Development

Phosphonates are recognized as important pharmacophores due to their ability to act as stable mimics of phosphates, carboxylates, or transition states of enzymatic reactions.[4] This has led to the extensive use of the Arbuzov reaction in the synthesis of a wide range of biologically active molecules.

-

Antiviral and Anticancer Agents: The P-C bond formed through the Arbuzov reaction is a key feature in several antiviral and anticancer drugs.[4] For instance, Foscarnet, an antiviral agent, contains a phosphonoformate moiety.[4]

-

Enzyme Inhibitors: Phosphonates are potent inhibitors of various enzymes, including serine hydrolases and acetylcholinesterase.[4] This inhibitory activity is leveraged in the development of therapeutic agents and activity-based probes.

-

Drug Delivery and Prodrugs: The Arbuzov reaction can be employed to synthesize phosphonate-containing prodrugs, which can improve the pharmacokinetic properties of parent drugs.

-

Late-Stage Functionalization: Recent advancements, such as radical-mediated Arbuzov reactions, allow for the late-stage modification of complex molecules, facilitating the rapid synthesis of phosphonate-containing drug candidates and natural products.[6][7] This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For example, the antiherpetic drug Fosarilate was synthesized in 85% yield using a radical Arbuzov reaction at room temperature, a significant improvement over the 39% yield obtained via the conventional high-temperature method.[6]

Variations and Recent Advances

While the classical Arbuzov reaction is robust, several variations have been developed to overcome its limitations, such as the often-required high reaction temperatures and limited substrate scope.

-

Lewis Acid Catalysis: The use of Lewis acids like zinc bromide (ZnBr₂) can significantly accelerate the reaction, often allowing it to proceed at room temperature.[4][5] In the presence of ZnBr₂, the reaction with chiral benzyl bromides has been observed to proceed through an SN1 mechanism, leading to racemic mixtures.[4]

-

Photoredox-Catalyzed Radical Arbuzov Reaction: This modern approach utilizes photoredox catalysis to generate alkyl radicals from alkyl halides, which then react with specialized phosphite reagents.[6][7] This method is compatible with a broader range of functional groups and can be applied to primary, secondary, and even some tertiary alkyl halides at room temperature.[6][7]

-

Alcohol-Based Michaelis-Arbuzov Reaction: To avoid the use of alkyl halides, methods have been developed that utilize alcohols as starting materials in the presence of a catalyst like tetrabutylammonium iodide.[4][8]

References

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Trimethyl Phosphite as a Ligand in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl phosphite, P(OCH₃)₃ or P(OMe)₃, is the simplest trialkyl phosphite and a versatile ligand in organometallic chemistry. It is a colorless liquid characterized by a highly pungent odor. The molecule features a pyramidal phosphorus(III) center bonded to three methoxy groups. Its importance in the field stems from its unique electronic and steric properties, which can be finely tuned to influence the reactivity, stability, and catalytic activity of metal complexes. This guide provides a comprehensive overview of trimethyl phosphite's role as a ligand, covering its fundamental properties, the synthesis and characterization of its metal complexes, and its applications in catalysis.

Core Properties of Trimethyl Phosphite as a Ligand

The utility of trimethyl phosphite in organometallic chemistry is defined by its specific electronic and steric characteristics, which differentiate it from other common phosphorus-based ligands like trialkyl and triaryl phosphines.

Electronic Properties

Trimethyl phosphite is classified as a strong π-acceptor (or π-acid) ligand. This characteristic arises from the presence of electronegative oxygen atoms, which withdraw electron density from the phosphorus center. This inductive effect lowers the energy of the phosphorus-oxygen σ* antibonding orbitals, making them suitable for accepting electron density from metal d-orbitals through back-bonding.

-

σ-Donation: The ligand donates electron density to the metal center via the lone pair on the phosphorus atom, forming a standard σ-bond.

-

π-Acceptance (Back-bonding): The metal donates electron density from its filled d-orbitals into the low-lying σ* orbitals of the P-O bonds. This π-back-bonding is more significant in phosphites compared to alkylphosphines.[1]

This strong π-acceptor nature stabilizes metals in low oxidation states and influences the electronic properties of the entire complex. The Tolman Electronic Parameter (TEP) , which is determined by measuring the A₁ C-O vibrational frequency (ν(CO)) of a Ni(CO)₃L complex, quantifies the net electron-donating ability of a ligand. A higher ν(CO) frequency indicates a more electron-withdrawing (less donating) ligand.

Steric Properties

The steric bulk of a ligand is crucial for controlling the coordination number of the metal center, influencing reaction rates, and determining the selectivity of catalytic processes. The Tolman Cone Angle (θ) is a measure of the solid angle occupied by a ligand at a standard metal-phosphorus distance. For trimethyl phosphite, the cone angle is relatively small compared to many common phosphine ligands, allowing for the coordination of multiple phosphite ligands to a single metal center.

Data Presentation: Properties and Comparisons

Quantitative data for trimethyl phosphite and a comparison with other common phosphorus ligands are summarized below.

Table 1: Physicochemical Properties of Trimethyl Phosphite

| Property | Value |

| Formula | C₃H₉O₃P |

| Molar Mass | 124.08 g/mol |

| Appearance | Colorless liquid |

| Density | 1.052 g/cm³ |

| Melting Point | -78 °C |

| Boiling Point | 111-112 °C |

Table 2: Comparison of Electronic and Steric Parameters

| Ligand | Tolman Electronic Parameter (TEP), ν(CO) cm⁻¹ | Tolman Cone Angle (θ), degrees |

| P(OMe)₃ | 2079.9 | 107 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(t-Bu)₃ | 2056.1 | 182 |

| PCy₃ | 2060.4 | 170 |

Data sourced from multiple references.

Synthesis and Experimental Protocols